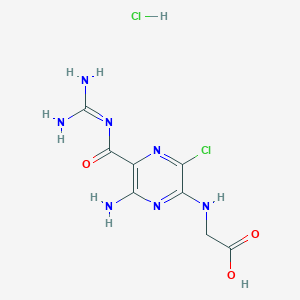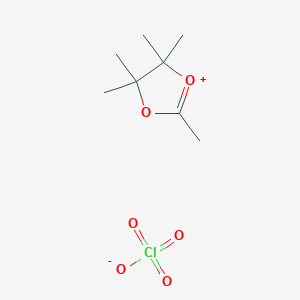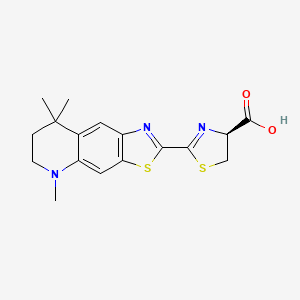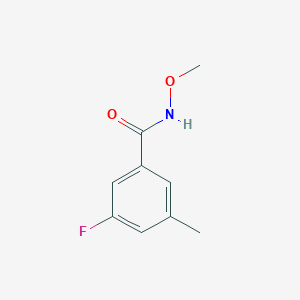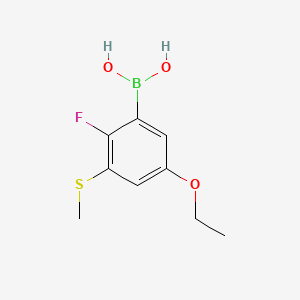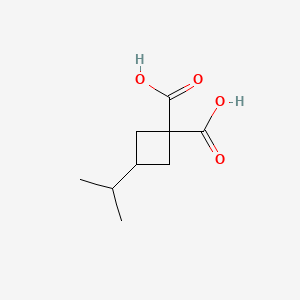
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is a chemical compound characterized by a cyclobutane ring with two carboxylic acid groups and an isopropyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dicarboxylic acid derivative, cyclization can be achieved using reagents like phosphorus pentachloride or thionyl chloride, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact mechanism depends on the context of its use, such as in pharmaceuticals or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Cyclobutanedicarboxylic acid, 3-amino-, 1,1-bis(1-methylethyl) ester
- Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, cis-
Uniqueness
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is unique due to its specific structural features, such as the cyclobutane ring and the isopropyl group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
3-propan-2-ylcyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5(2)6-3-9(4-6,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
DBSGWZHAARCNIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(C1)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
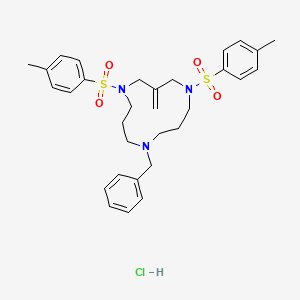
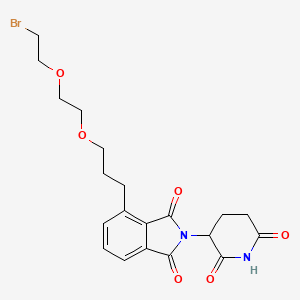
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)


